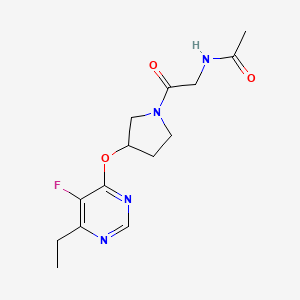
N-(2-(3-((6-乙基-5-氟嘧啶-4-基)氧基)吡咯烷-1-基)-2-氧代乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is an intricate compound known for its versatility in various scientific research fields
科学研究应用
Chemistry
Synthesis of Novel Compounds: : Serves as a building block for synthesizing a wide range of novel organic compounds.
Catalysis: : Used as a ligand in catalytic processes, enhancing reaction selectivity and efficiency.
Biology
Enzyme Inhibition: : Functions as an inhibitor for various enzymes, making it valuable in studying enzyme mechanisms and interactions.
Signal Transduction Studies: : Used in research related to cellular signal transduction pathways due to its ability to interact with specific molecular targets.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory drugs.
Drug Delivery Systems: : Used in the formulation of drug delivery systems to enhance the bioavailability and targeted delivery of therapeutics.
Industry
Material Science: : Applied in the development of new materials with specific properties, such as polymers and coatings.
Agricultural Chemicals: : Used in the synthesis of agrochemicals, including herbicides and insecticides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidinyl moiety, fluoropyrimidine incorporation, and subsequent acetylation.
Formation of Pyrrolidinyl Moiety: : Start with the appropriate nitrogen heterocycle precursor.
Fluoropyrimidine Incorporation: : Reaction with 6-ethyl-5-fluoropyrimidin-4-yl halide.
Industrial Production Methods
Industrial production scales up these synthetic routes, utilizing continuous flow reactors and optimized conditions to maximize yield and minimize impurities. Reaction conditions include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes oxidation reactions that can modify its functional groups.
Reduction: : Reduction reactions target the pyrimidine ring, potentially reducing the fluoropyrimidine to a more reactive intermediate.
Substitution: : Nucleophilic substitutions occur at various positions, particularly on the pyrrolidinyl and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : For oxidation, common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used for reduction.
Substitution Reagents: : Nucleophiles such as sodium azide (NaN₃) and thiols under mild conditions for substitution reactions.
Major Products Formed
Depending on the reaction conditions and reagents, the major products include modified acetamide derivatives, hydroxylated pyrrolidines, and substituted fluoropyrimidines.
作用机制
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects through various molecular mechanisms. It targets specific enzymes and receptors, modulating their activity and influencing biological pathways.
Molecular Targets and Pathways
Enzymes: : Inhibits key enzymes involved in metabolic and signal transduction pathways.
Receptors: : Interacts with receptors, altering their conformation and downstream signaling events.
相似化合物的比较
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out due to its unique combination of functional groups and structural features. Its fluoropyrimidine moiety, in particular, distinguishes it from other related compounds.
Similar Compounds
N-(2-(3-((4-chloropyrimidin-5-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: : Similar but with a chloropyrimidine instead of fluoropyrimidine.
N-(2-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: : Lacks the fluorine atom, altering its reactivity and biological activity.
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide’s unique properties and wide range of applications make it a fascinating subject for ongoing research and industrial development.
属性
IUPAC Name |
N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O3/c1-3-11-13(15)14(18-8-17-11)22-10-4-5-19(7-10)12(21)6-16-9(2)20/h8,10H,3-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIUTOREQNOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)
![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
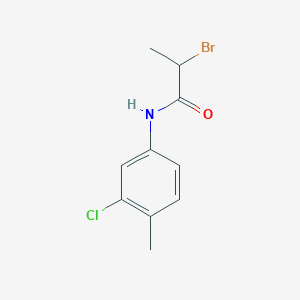
![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)
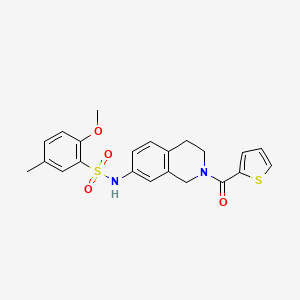
![4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline](/img/structure/B2470723.png)
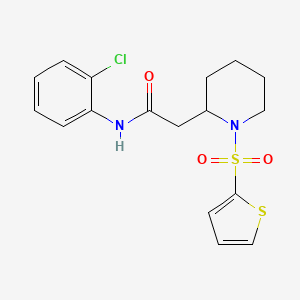
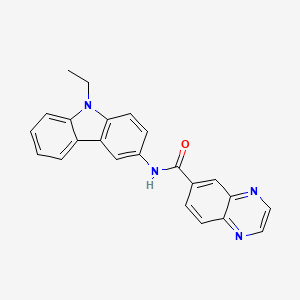
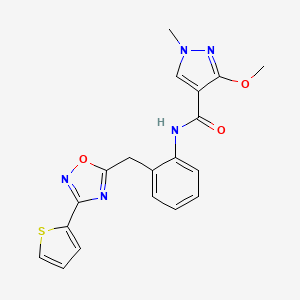
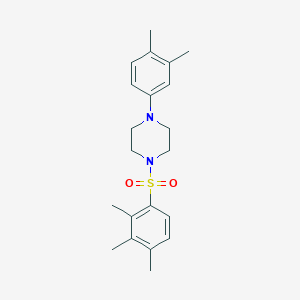
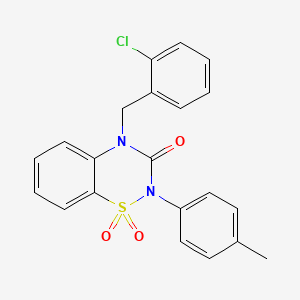
![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/new.no-structure.jpg)
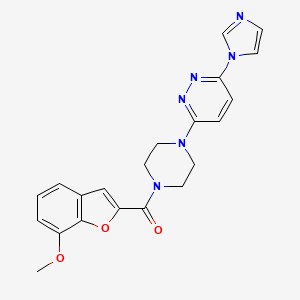
![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)
